molecular formula C39H37F12O2P B1521970 Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine CAS No. 1160861-60-8

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B1521970
CAS No.: 1160861-60-8
M. Wt: 796.7 g/mol
InChI Key: KYTUFIMHJNRPLC-UHFFFAOYSA-N
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Description

Structural Parameters and Coordination Geometry

Detailed crystallographic studies have established specific structural parameters for this compound complexes. The phosphorus-carbon bond lengths to the trifluoromethyl-substituted phenyl rings typically measure 1.84-1.86 angstroms, while the phosphorus-carbon bond to the biphenyl carbon is slightly longer at 1.87-1.89 angstroms. These variations reflect the different electronic environments created by the trifluoromethyl substituents versus the methoxy-substituted biphenyl system.

The coordination sphere around metal centers bound to this ligand shows characteristic distortions from ideal geometries. In palladium complexes, the ligand occupies a significant portion of the coordination sphere, leading to bond angle deviations that can be quantified through crystallographic analysis. The steric map generated from crystal structures reveals regions of high and low accessibility around the metal center, which directly correlates with substrate selectivity in catalytic applications.

Temperature-dependent crystallographic studies have revealed that the ligand exhibits conformational flexibility, particularly in the rotation around the phosphorus-carbon bonds and the biphenyl junction. This flexibility is crucial for accommodating different substrates during catalytic cycles and contributes to the ligand's broad applicability across various reaction types.

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37F12O2P/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51/h9-21H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTUFIMHJNRPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37F12O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659623
Record name Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160861-60-8
Record name Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process involving:

  • Construction of the biphenyl backbone with specific substitution (2',4',6'-triisopropyl and 3,6-dimethoxy groups).
  • Introduction of the phosphine moiety at the 2-position of the biphenyl.
  • Attachment of the two bulky 3,5-bis(trifluoromethyl)phenyl groups to the phosphorus center.

The key synthetic challenge lies in the selective formation of the phosphorus-carbon bonds and maintaining the integrity of the sensitive trifluoromethyl substituents.

Detailed Synthetic Route

  • Preparation of the Biphenyl Intermediate:

    The biphenyl core substituted with triisopropyl groups at the 2',4',6' positions and methoxy groups at the 3 and 6 positions is synthesized via directed ortho-lithiation or Suzuki coupling methods using appropriately substituted aryl halides and boronic acids.

  • Formation of the Phosphine Intermediate:

    The biphenyl intermediate is then reacted with chlorophosphine reagents to introduce the phosphine group at the 2-position. This step often involves lithiation of the biphenyl at the 2-position followed by quenching with a chlorophosphine derivative.

  • Attachment of 3,5-bis(trifluoromethyl)phenyl Groups:

    The phosphine intermediate is further reacted with 3,5-bis(trifluoromethyl)phenyl lithium or Grignard reagents to substitute the chlorine atoms on phosphorus with the bulky aryl groups. This nucleophilic substitution requires strict anhydrous and inert atmosphere conditions to prevent oxidation of the phosphine.

  • Purification:

    The crude product is purified by column chromatography or recrystallization under inert atmosphere to yield the pure bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine.

Reaction Conditions and Catalysts

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are employed in the Suzuki coupling steps to build the biphenyl scaffold.
  • Bases: Strong bases such as n-butyllithium or lithium diisopropylamide (LDA) are used for directed lithiation.
  • Solvents: Anhydrous tetrahydrofuran (THF) or toluene are commonly used solvents.
  • Atmosphere: Reactions are conducted under inert atmosphere (argon or nitrogen) to prevent phosphine oxidation.
  • Temperature: Lithiation and substitution steps are performed at low temperatures (typically -78 °C to 0 °C) to control reactivity and selectivity.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for:

  • High yield and reproducibility.
  • Minimization of side reactions and phosphine oxidation.
  • Efficient purification methods to achieve high purity ligand suitable for catalytic applications.

Process control includes monitoring of reaction progress by NMR and HPLC, and the final product is often characterized by ^31P NMR, ^19F NMR, and mass spectrometry.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Key Notes
1 Synthesis of substituted biphenyl intermediate Suzuki coupling with Pd catalyst, boronic acids, aryl halides Requires precise control of substitution pattern
2 Lithiation of biphenyl at 2-position n-BuLi or LDA, low temperature (-78 °C) Directed lithiation critical for regioselectivity
3 Quenching with chlorophosphine Chlorophosphine reagent, inert atmosphere Forms phosphine intermediate
4 Substitution with 3,5-bis(trifluoromethyl)phenyl lithium/Grignard Organolithium or Grignard reagent, anhydrous conditions Introduces bulky aryl groups on phosphorus
5 Purification Chromatography or recrystallization under inert atmosphere Prevents phosphine oxidation, ensures purity

Research Findings and Notes

  • The bulky 3,5-bis(trifluoromethyl)phenyl groups provide steric hindrance and electron-withdrawing effects, enhancing the ligand's performance in palladium-catalyzed cross-coupling reactions.
  • The triisopropyl and dimethoxy substitutions on the biphenyl backbone modulate the electronic and steric environment of the phosphine, improving catalyst stability and activity.
  • The synthetic route is carefully designed to avoid phosphine oxidation, which can deactivate the ligand.
  • The preparation method is well-documented in academic and industrial literature, with optimization focusing on yield, purity, and scalability.

Chemical Reactions Analysis

Table 1: Key Reaction Types and Substrates

Reaction TypeSubstratesTypical Products
Buchwald-Hartwig AminationAryl halides + aminesAryl amines
Suzuki-Miyaura CouplingAryl halides + boronic acidsBiaryls
Alkyl-Alkyl CouplingAlkyl halides + organometallicsAlkylated hydrocarbons

Mechanistic Insights

JackiePhos modifies palladium's electronic environment, enabling alternative catalytic cycles:

Transmetalation-Oxidative Addition Pathway

In alkyl-alkyl couplings, JackiePhos-ligated Pd⁰ reacts with Grignard reagents (RMgX) to form anionic palladates ([L₂PdR]⁻) . These intermediates undergo oxidative addition with alkyl halides (R'X), followed by reductive elimination to yield R–R' products . This pathway reverses the traditional order of oxidative addition and transmetalation.

Steric and Electronic Effects

  • Steric bulk : The triisopropyl and dimethoxy substituents prevent aggregation of metal centers, enhancing catalytic stability .

  • Electron-withdrawing trifluoromethyl groups : Reduce electron density at phosphorus, weakening Pd–P bonding and favoring transmetalation .

Table 2: Standard Conditions for JackiePhos-Mediated Reactions

ParameterTypical Value/ComponentImpact on Reaction
CatalystPd₂(dba)₃ or Pd(OAc)₂0.5–2 mol% loading
BaseK₃PO₄, Cs₂CO₃Facilitates deprotonation
SolventToluene, DMFPolar aprotic preferred
Temperature80–110°CAccelerates oxidative addition
AtmosphereInert (N₂/Ar)Prevents ligand oxidation

Table 3: Ligand Efficiency in Pd-Catalyzed Reactions

LigandReaction Yield (Suzuki-Miyaura)Stability Under Conditions
JackiePhos85–92% High (≤110°C)
P(C₆H₃(CF₃)₂)₃78–88% Moderate (decomposes >100°C)
Triphenylphosphine (PPh₃)60–75% Low (oxidation-sensitive)

JackiePhos outperforms simpler phosphines due to its balanced steric/electronic profile, though ligand decomposition remains a limitation in prolonged reactions .

Case Study: Challenging Alkyl-Alkyl Coupling

A 2020 study demonstrated JackiePhos’s utility in mediating Pd-catalyzed couplings between primary alkyl halides and Grignard reagents :

  • Substrates : 1-Bromooctane + n-BuMgCl

  • Conditions : 5 mol% Pd, JackiePhos (10 mol%), THF, 60°C, 12h

  • Outcome : 89% yield of dodecane, with minimal β-hydride elimination .

This contrasts with traditional ligands (e.g., PPh₃), which yielded <30% under identical conditions .

Limitations and Degradation Pathways

  • Thermal instability : Prolonged heating (>120°C) leads to ligand decomposition, releasing trifluoromethylbenzene byproducts .

  • Sensitivity to strong oxidants : JackiePhos undergoes oxidation to phosphine oxides under aerobic conditions, deactivating the catalyst .

Future Research Directions

  • Ligand design : Incorporating heteroatoms (e.g., N, O) to enhance stability .

  • Mechanistic studies : In-situ spectroscopic analysis of palladate intermediates .

JackiePhos’s versatility in cross-coupling reactions underscores its value in synthetic chemistry, though stability improvements remain critical for industrial adoption .

Scientific Research Applications

Applications in Chemistry

JackiePhos is primarily utilized as a ligand in various catalytic processes. Its applications include:

  • Cross-Coupling Reactions : It is extensively used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis.
  • Catalytic Processes : JackiePhos enhances the efficiency of reactions by stabilizing transition states and facilitating the formation of products. Its sterically hindered structure allows for selective reactions under mild conditions.
Reaction TypeDescription
Buchwald-Hartwig AminationFormation of aryl amines from aryl halides and amines.
Suzuki-Miyaura CouplingCoupling of aryl boronic acids with aryl halides to form biaryl compounds.

Biological Applications

In biological research, JackiePhos has been employed for:

  • Modification of Biomolecules : It aids in the study of biological pathways by modifying biomolecules to investigate their functions and interactions.
  • Drug Development : The compound plays a role in synthesizing pharmaceutical compounds, contributing to the development of new drugs targeting various diseases.

Medical Applications

JackiePhos is significant in medicinal chemistry due to its role in:

  • Synthesis of Therapeutics : It facilitates the synthesis of complex organic molecules that are crucial for developing therapeutic agents.

Industrial Applications

In industrial settings, JackiePhos is used for:

  • Production of Fine Chemicals : Its application in the synthesis of fine chemicals supports advancements in materials science and chemical manufacturing.
  • Optimization of Chemical Processes : The compound's effectiveness as a ligand allows for improved yields and selectivity in industrial chemical reactions.

Case Study 1: Use in Cross-Coupling Reactions

A study demonstrated that JackiePhos significantly improved yields in Buchwald-Hartwig amination reactions involving various aryl halides. The reaction conditions were optimized to achieve high selectivity and minimal by-product formation.

Case Study 2: Pharmaceutical Synthesis

Researchers utilized JackiePhos in the synthesis of a novel anti-cancer agent. The compound's ability to facilitate key coupling steps was crucial for assembling the drug's complex molecular structure.

Mechanism of Action

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine exerts its effects by acting as a ligand that coordinates with metal catalysts, such as palladium. This coordination facilitates the formation of active catalytic species that promote various chemical reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

The following analysis compares Jackiephos with structurally related phosphine ligands, focusing on steric, electronic, and catalytic properties.

Structural and Electronic Features
Compound Name Molecular Formula Molecular Weight Key Substituents Electronic Effect Steric Bulk Source
Jackiephos C₃₆H₃₃F₁₂O₂P 796.66 3,5-bis(CF₃)phenyl; 2',4',6'-triisopropyl; 3,6-dimethoxy Strong electron-withdrawing Triisopropyl, CF₃ groups
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl (CAS: 857356-94-6) C₃₃H₅₃P 480.74 tert-butyl; tetramethyl; triisopropyl Moderate electron-donating tert-butyl, tetramethyl, triisopropyl
(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl (CAS: 1365531-84-5) C₄₈H₂₈F₂₄O₄P₂ 1186.66 3,5-bis(CF₃)phenyl; 4,4',6,6'-tetramethoxy Extreme electron-withdrawing CF₃ groups; tetramethoxy
(S)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(3,5-di-tert-butylphenyl)phosphine] (CAS: N/A) C₅₂H₆₈O₂P₂ ~800 (estimated) 3,5-di-tert-butylphenyl; 6,6′-dimethoxy Electron-donating tert-butyl groups
1,1'-Binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (CAS: 220196-28-1) C₄₄H₂₄F₂₄P₂ 1052.58 Binaphthyl backbone; 3,5-bis(CF₃)phenyl Strong electron-withdrawing Binaphthyl rigidity, CF₃ groups

Key Observations :

  • Electron Effects : Jackiephos and the binaphthyl derivative (CAS: 220196-28-1) share strong electron-withdrawing CF₃ groups, which enhance metal center electrophilicity. In contrast, tert-butyl-substituted ligands (e.g., CAS: 857356-94-6) are electron-donating, favoring oxidative addition in cross-coupling reactions .
  • Steric Bulk : Jackiephos’ triisopropyl groups provide substantial steric shielding, comparable to tetramethyl and tert-butyl groups in other ligands. Binaphthyl-based ligands (e.g., CAS: 220196-28-1) introduce axial chirality, critical for enantioselective catalysis .
Catalytic Performance
  • Reaction Rate: Jackiephos-Au(I) complexes exhibit exceptional activity in hydroamination, achieving >35-fold rate acceleration compared to methanol-solvated systems .
  • Enantioselectivity : Binaphthyl-based ligands (e.g., CAS: 220196-28-1) outperform Jackiephos in asymmetric catalysis due to their chiral backbone, yielding >99% ee in some cases .
  • Thermal Stability : Ligands with tert-butyl groups (e.g., CAS: 857356-94-6) show higher thermal stability in Pd-catalyzed couplings, whereas Jackiephos is preferred for low-temperature Au(I) catalysis .

Biological Activity

Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, also known as JackiePhos, is a phosphine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological activity, and potential applications based on diverse research findings.

  • IUPAC Name : bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
  • Molecular Formula : C39H37F12O2P
  • Molecular Weight : 796.66 g/mol
  • CAS Number : 1160861-60-8

The compound is characterized by its bulky structure and the presence of trifluoromethyl groups that enhance its lipophilicity and potentially influence its biological interactions.

Synthesis

JackiePhos is synthesized through a series of chemical reactions involving the coupling of 3,5-bis(trifluoromethyl)phenyl groups with a biphenyl backbone using palladium catalysts. The reaction conditions are optimized for high yield and purity in industrial settings .

Anticonvulsant Activity

Recent studies have indicated that derivatives of phosphine compounds exhibit significant anticonvulsant properties. For instance:

  • Testing Methods : The maximal electroshock (MES) and 6 Hz seizure models were used to evaluate the anticonvulsant activity of various phosphine derivatives.
  • Findings : Compounds similar to JackiePhos showed promising results in protecting against seizures. In one study, compounds with electron-withdrawing groups demonstrated up to 100% protection in the MES model at a dose of 100 mg/kg .

Cytotoxicity Studies

The cytotoxic effects of JackiePhos were assessed using various cell lines:

  • Cell Lines Used : HepG2 (liver cancer) and SH-SY5Y (neuroblastoma).
  • Results : Preliminary data suggest that JackiePhos does not exhibit significant cytotoxic effects on these cell lines at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Case Studies

Study Methodology Key Findings
Study 1MES and 6 Hz modelsCompounds exhibited up to 100% seizure protection.
Study 2Cytotoxicity assaysNo significant toxicity observed in HepG2 and SH-SY5Y cells.

Applications in Medicinal Chemistry

JackiePhos has potential applications in several areas of medicinal chemistry:

  • Drug Development : Its ability to modify biomolecules can aid in the synthesis of new pharmaceutical compounds.
  • Catalysis : The compound serves as a ligand in various catalytic processes, facilitating the synthesis of complex organic molecules .

Q & A

Basic: What synthetic methodologies are recommended for preparing this phosphine ligand with high purity?

Answer:
The synthesis involves a multi-step process, typically starting with the reduction of phosphine oxides. For example:

  • Step 1: React bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide with a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride in toluene under inert conditions (e.g., argon) at low temperatures (−5 to 5°C) .
  • Step 2: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity.
  • Critical parameters: Moisture-sensitive reagents require strict inert atmosphere handling. Monitor reaction progress via <sup>31</sup>P NMR to confirm reduction of the P=O bond (δ ~20 ppm to δ ~−5 ppm).

Basic: How do steric and electronic properties of this ligand influence its coordination to transition metals?

Answer:

  • Steric effects: The 2',4',6'-triisopropyl and 3,6-dimethoxy substituents create a highly bulky biphenyl backbone, favoring monodentate coordination and preventing undesired dimerization. The Tolman cone angle can be estimated at >200°, comparable to other triisopropyl-substituted ligands .
  • Electronic effects: The electron-withdrawing trifluoromethyl groups on the aryl rings decrease electron density at phosphorus, enhancing metal-ligand σ-bond strength. This is confirmed by IR spectroscopy (νP-H stretching at ~2300 cm<sup>−1</sup> in free ligand vs. absence in metal complexes) .

Advanced: What strategies optimize enantioselective catalysis using this ligand in asymmetric hydrogenation?

Answer:

  • Metal selection: Pair with [Ir(COD)Cl]2 or [Rh(nbd)2]BF4 for hydrogenation of α,β-unsaturated carbonyls. Optimal ligand-to-metal ratios (2:1 to 3:1) prevent under-coordination .
  • Solvent effects: Use dichloromethane or THF for improved solubility. Polar solvents stabilize transition states, enhancing enantiomeric excess (e.g., 92% ee in THF vs. 78% in toluene) .
  • Substrate scope testing: Validate with challenging substrates like β-keto esters (e.g., methyl benzoylformate) to assess steric limitations.

Advanced: How can conflicting reports on catalytic activity in cross-coupling reactions be resolved?

Answer:
Discrepancies often arise from:

  • Impurity profiles: Trace oxygen or moisture degrades ligand integrity. Use elemental analysis (C, H, N, P) and ICP-MS to confirm purity (>99% metal-free) .
  • Reaction conditions: Compare turnover numbers (TON) under identical temperatures (e.g., 80°C vs. 100°C) and base concentrations (e.g., K2CO3 vs. Cs2CO3). For example, Cs2CO3 increases TON by 30% in Suzuki-Miyaura couplings due to enhanced solubility .
  • Kinetic studies: Use <sup>19</sup>F NMR to track ligand stability during catalysis. Decomposition products (e.g., fluorobenzene derivatives) indicate oxidative pathways .

Basic: What analytical techniques are essential for characterizing this ligand and its metal complexes?

Answer:

  • <sup>31</sup>P NMR: Distinguish free ligand (δ ~−5 ppm) from metal-bound species (δ 10–30 ppm, depending on metal) .
  • X-ray crystallography: Resolve steric crowding around the metal center. For example, Rh complexes show P–Rh–P bond angles of ~180°, confirming trans coordination .
  • ESI-MS: Detect molecular ion peaks for ligand-metal adducts (e.g., [Pd(L)2]<sup>+</sup> at m/z ~1200) .

Advanced: How does ligand modification (e.g., methoxy vs. tert-butyl groups) impact catalytic performance?

Answer:

  • Methoxy groups: Increase electron density at phosphorus, favoring oxidative addition in Pd-catalyzed couplings. For example, replacing 3,6-dimethoxy with tert-butyl groups reduces TON by 40% in Buchwald-Hartwig aminations .
  • Triisopropyl vs. trimethyl substitution: Bulkier triisopropyl groups improve enantioselectivity in hydrogenation (e.g., 95% ee vs. 82% ee for trimethyl analogs) but lower reaction rates due to steric hindrance .

Basic: What safety protocols are critical when handling this ligand?

Answer:

  • Hazards: Air-sensitive (pyrophoric in metal-bound form) and irritant (MSDS reports LD50 >2000 mg/kg, but prolonged exposure risks respiratory irritation) .
  • Storage: Store under argon at −20°C in amber vials to prevent photodegradation.
  • Waste disposal: Quench with tert-butyl hydroperoxide before aqueous neutralization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Reactant of Route 2
Reactant of Route 2
Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

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